3,4-Dichlorobenzyl alcohol

antibacterial drug discovery enoyl-ACP reductase (FabI) Francisella tularensis

3,4-Dichlorobenzyl alcohol (3,4-DCBA) is a halogenated aromatic alcohol of molecular formula C₇H₆Cl₂O (MW 177.03), existing as a white to off-white crystalline solid with a melting point of 35–39 °C and boiling point of 148–151 °C. It is a positional isomer of the widely used antiseptic 2,4-dichlorobenzyl alcohol, distinguished by chlorine substitution at the 3- and 4-positions of the benzyl ring.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 1805-32-9
Cat. No. B155918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzyl alcohol
CAS1805-32-9
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)Cl)Cl
InChIInChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
InChIKeyFVJIUQSKXOYFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

3,4-Dichlorobenzyl Alcohol (CAS 1805-32-9) – Technical Baseline and Procurement Context


3,4-Dichlorobenzyl alcohol (3,4-DCBA) is a halogenated aromatic alcohol of molecular formula C₇H₆Cl₂O (MW 177.03), existing as a white to off-white crystalline solid with a melting point of 35–39 °C and boiling point of 148–151 °C . It is a positional isomer of the widely used antiseptic 2,4-dichlorobenzyl alcohol, distinguished by chlorine substitution at the 3- and 4-positions of the benzyl ring. This substitution pattern fundamentally alters the compound's physicochemical profile, biological activity, and regulatory role. Critically, 3,4-DCBA is officially designated as 2,4-Dichlorobenzyl alcohol Impurity C (EP) within the European Pharmacopoeia, making it pharmacopoeially essential as a reference standard for quality control of 2,4-DCBA-containing pharmaceutical products [1]. Beyond its impurity reference role, 3,4-DCBA serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Why Generic Isomer Substitution Fails for 3,4-Dichlorobenzyl Alcohol (CAS 1805-32-9) – Critical Differentiation from 2,4-DCBA


Dichlorobenzyl alcohol isomers cannot be treated as interchangeable commodities in procurement. Despite sharing identical molecular formula and molecular weight, positional isomerism produces meaningful divergences in biological target engagement, regulatory function, and formulation performance. In direct enzyme inhibition assays against Francisella tularensis FabI (enoyl-ACP reductase), the 3,4-dichlorobenzyl pharmacophore demonstrates 4.7-fold greater inhibitory potency than the 2,4-dichlorobenzyl counterpart (IC₅₀ 4.7 μM vs. 22 μM) [1]. In antimicrobial ranking studies, 3,4-dichlorobenzyl alcohol consistently outranks 2,4-dichlorobenzyl alcohol in bactericidal activity [2]. Formulation patents explicitly teach away from 2,4-DCBA due to solubility problems, identifying 3,4-DCBA as the preferred isomer for topical microbicidal compositions at effective concentrations as low as 0.2–0.5% w/w [3]. Furthermore, 3,4-DCBA carries a pharmacopoeial function that other isomers lack: it is the officially designated Impurity C reference standard for 2,4-DCBA in the European Pharmacopoeia, meaning its procurement is mandatory for pharmaceutical quality control, not optional . Generic substitution with any other isomer would fail to meet regulatory compliance, would alter biological readouts, and would compromise formulation integrity.

3,4-Dichlorobenzyl Alcohol (CAS 1805-32-9) – Quantitative Comparator Evidence for Scientific Selection


FabI Enzyme Inhibition: 3,4-Dichlorobenzyl Pharmacophore Outperforms 2,4-Dichlorobenzyl by 4.7-Fold

In a direct head-to-head comparison within the same assay, derivatives bearing a 3,4-dichlorobenzyl substituent (R₁) on a common rhodanine scaffold exhibited an IC₅₀ of 4.7 μM against Francisella tularensis FabI enzyme, compared to an IC₅₀ of 22 μM for the identically scaffolded 2,4-dichlorobenzyl analog. This represents a 4.7-fold enhancement in enzyme inhibitory potency attributable solely to the positional isomerism of the dichlorobenzyl group [1]. Additional optimization incorporating the 3,4-dichlorobenzyl motif into a benzimidazole scaffold yielded a lead inhibitor with IC₅₀ of 0.6 ± 0.1 μM, approximately 2-fold more potent than the corresponding 4-chlorobenzyl analog (IC₅₀ 1.2 μM) [2].

antibacterial drug discovery enoyl-ACP reductase (FabI) Francisella tularensis

Antimicrobial Activity Ranking: 3,4-Dichlorobenzyl Alcohol Outranks 2,4-Dichlorobenzyl Alcohol in Bactericidal Potency

In the seminal 1958 structure-activity study by Carter et al. (Boots Pure Drug Co.), a systematic panel of substituted benzyl alcohols was tested for antibacterial and antifungal activity. The most inhibitory compound identified was 3,4,5-trichlorobenzyl alcohol, followed by 4-chloro-3,5-dimethyl-, 3,4-dichloro-, and then 2,4-dichlorobenzyl alcohols. Notably, saturated aqueous solutions of 3,4-dichloro- and 2,4-dichlorobenzyl alcohols were both rapidly bactericidal, but the 3,4-dichloro isomer was the more potent inhibitor, ranking one tier above 2,4-dichloro in the overall activity hierarchy [1]. This study was foundational in establishing that the 3,4-dichloro substitution pattern confers superior antimicrobial pharmacodynamics among dichlorobenzyl alcohol isomers.

antimicrobial screening benzyl alcohol derivatives bactericidal activity

Formulation Patent Preference: 3,4-Dichlorobenzyl Alcohol Explicitly Preferred Over Other Isomers for Topical Microbicidal Compositions

US Patent US4167583A, entitled 'Microbial composition and formulations,' specifically addresses the isomer selection problem in dichlorobenzyl alcohol-based disinfectants. The patent states that while 2,4-dichlorobenzyl alcohol 'is also a known microbicide,' its 'action is not entirely satisfactory, largely because of solubility problems.' The patent explicitly teaches: '3,4-Dichlorobenzyl alcohol is preferred' [1]. Prior art required 15% 3,4-DCBA with 20% isopropanol plus approximately 16% anionic surfactant to achieve adequate disinfecting concentrations. In contrast, the patented invention achieves superior antimicrobial activity using only 0.2–0.5% by weight of 3,4-DCBA in combination with propanol (30–40% w/w), without requiring high surfactant loading [2]. This represents a 30- to 75-fold reduction in the required dichlorobenzyl alcohol concentration relative to prior art.

topical antimicrobial formulation pharmaceutical excipient selection propanol-based disinfectant

Pharmacopoeial Identity: 3,4-DCBA Is the Mandatory EP Reference Standard for 2,4-DCBA Impurity Testing

The European Pharmacopoeia (Ph. Eur.) officially designates 3,4-dichlorobenzyl alcohol (CAS 1805-32-9) as '2,4-Dichlorobenzyl alcohol impurity C (EP).' This means that any pharmaceutical manufacturer producing or testing 2,4-DCBA-containing products (e.g., antiseptic lozenges, throat sprays) is obligated to use this specific compound as a reference standard for chromatographic identification and purity verification . The EP Reference Standard (EDQM Product Code Y0001622) is supplied as a neat material in 25 mg unit quantities, with a catalog price of approximately $161.00 USD per unit, reflecting its regulated, high-value nature [1]. No other isomer—including 2,4-DCBA itself—can substitute for this function. This creates a unique, non-discretionary procurement channel entirely separate from the bulk industrial chemical market.

pharmaceutical quality control European Pharmacopoeia reference standard procurement

Physicochemical Differentiation: Lower Melting Point of 3,4-DCBA Affects Handling, Purification, and Formulation

3,4-Dichlorobenzyl alcohol exhibits a melting point range of 35–39 °C (lit. 38–39 °C for ≥98% purity grade), which is approximately 20 °C lower than its 2,4-isomer counterpart (mp 55–58 °C) [1]. This substantial difference arises from the altered crystal packing efficiency imposed by the 3,4- vs. 2,4-substitution geometry. The lower melting point of 3,4-DCBA makes it a solid at ambient temperature but close to its liquefaction point, meaning it may soften or partially melt during shipping or storage in warm climates (storage recommendation: 2–8 °C for reference standard grade) [1]. The comparable boiling points (3,4-DCBA: 148–151 °C at atmospheric pressure; 2,4-DCBA: 150 °C at 25 mmHg) and flash points (>110 °C vs. >230 °F) further differentiate the thermal handling profiles [2].

physicochemical characterization melting point process chemistry

3,4-Dichlorobenzyl Alcohol (CAS 1805-32-9) – High-Confidence Application Scenarios Derived from Quantitative Evidence


Pharmaceutical Quality Control: EP Reference Standard for 2,4-DCBA Impurity Testing

The most unequivocal application for 3,4-DCBA is its use as 2,4-Dichlorobenzyl alcohol Impurity C (EP) reference standard. Any QC laboratory performing purity analysis on 2,4-DCBA-containing pharmaceutical products (antiseptic lozenges, throat sprays, topical formulations) must procure this specific isomer for chromatographic system suitability, identification, and quantification of the 3,4-isomer impurity. The EP Reference Standard (EDQM Y0001622) is supplied at 25 mg unit size at approximately $161.00, reflecting its high-value, regulated status. Procurement in this scenario is non-discretionary and compliance-driven [1].

Fragment-Based Antibacterial Drug Discovery: Preferential FabI Pharmacophore

For medicinal chemistry programs targeting bacterial enoyl-ACP reductase (FabI), the 3,4-dichlorobenzyl motif is quantitatively validated as a superior pharmacophore. In head-to-head screening, the 3,4-dichlorobenzyl-substituted scaffold showed IC₅₀ = 4.7 μM vs. 22 μM for 2,4-dichlorobenzyl (4.7-fold advantage), and optimized benzimidazole leads achieved IC₅₀ = 0.6 μM [2]. Researchers can prioritize 3,4-DCBA as the starting building block for generating focused libraries, with higher confidence of target engagement than using the 2,4-isomer or unsubstituted benzyl alcohol derivatives.

Topical Antiseptic Formulation Development: Low-Concentration, Surfactant-Free Disinfectants

Based on the teaching of US Patent US4167583A, 3,4-DCBA enables effective topical antimicrobial compositions at 0.2–0.5% w/w when combined with propanol (30–40%), avoiding the high surfactant loading required by prior art. This 30- to 75-fold lower active concentration relative to earlier formulations (which used 15% 3,4-DCBA with surfactant) translates to reduced raw material cost, lower skin irritation potential, and simpler formulation architecture [3]. Formulators developing hand sanitizers, pre-surgical scrubs, or cosmetic preservatives can select 3,4-DCBA over 2,4-DCBA with patent-backed justification for improved solubility and efficacy at low concentrations.

Chemical Intermediate for API and Agrochemical Synthesis

3,4-DCBA serves as a versatile synthetic intermediate in the production of active pharmaceutical ingredients (APIs), particularly antihypertensive and antiviral agents, as well as in agrochemical synthesis (e.g., dicamba derivatives) . The benzylic alcohol group provides a reactive handle for esterification, etherification, oxidation to the corresponding aldehyde, or conversion to the benzyl halide, while the 3,4-dichloro substitution pattern imparts the specific electronic and steric properties required for downstream biological activity. Procurement for this application is driven by the specific substitution pattern, which cannot be replicated using 2,4-DCBA or other isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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